molecular formula C10H7BrO3 B13699271 7-Bromo-4-hydroxy-6-methylcoumarin

7-Bromo-4-hydroxy-6-methylcoumarin

Cat. No.: B13699271
M. Wt: 255.06 g/mol
InChI Key: ZPHQJNIAYBVFPR-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxy-6-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light . This particular compound, with its bromine, hydroxyl, and methyl substituents, has unique properties that make it valuable in various scientific research applications.

Preparation Methods

The synthesis of 7-Bromo-4-hydroxy-6-methylcoumarin typically involves the bromination of 4-hydroxy-6-methylcoumarin. One common method is the reaction of 4-hydroxy-6-methylcoumarin with bromine in the presence of a suitable solvent like acetic acid . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

7-Bromo-4-hydroxy-6-methylcoumarin can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methoxy group, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents for these reactions include bases like potassium carbonate, catalysts like palladium, and solvents like acetone or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxy-6-methylcoumarin is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its fluorescence properties can be utilized to monitor enzyme activities or cellular events in real-time . The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

7-Bromo-4-hydroxy-6-methylcoumarin can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

7-bromo-4-hydroxy-6-methylchromen-2-one

InChI

InChI=1S/C10H7BrO3/c1-5-2-6-8(12)4-10(13)14-9(6)3-7(5)11/h2-4,12H,1H3

InChI Key

ZPHQJNIAYBVFPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)OC(=O)C=C2O

Origin of Product

United States

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